molecular formula C9H19NO3S B1261667 N-hydroxytetrahomomethionine

N-hydroxytetrahomomethionine

Cat. No.: B1261667
M. Wt: 221.32 g/mol
InChI Key: CGCGAIDHWUSRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxytetrahomomethionine is a synthetic amino acid derivative characterized by a hydroxyl (-OH) group attached to the nitrogen atom of a tetrahomomethionine backbone.

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

2-(hydroxyamino)-8-methylsulfanyloctanoic acid

InChI

InChI=1S/C9H19NO3S/c1-14-7-5-3-2-4-6-8(10-13)9(11)12/h8,10,13H,2-7H2,1H3,(H,11,12)

InChI Key

CGCGAIDHWUSRHO-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCC(C(=O)O)NO

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns in Flavonoids ()

Compounds 2 and 3 in are flavones differing by a single substitution:

  • Compound 2 : 5-hydroxy,6,7,3’,4’-tetramethoxyflavone (3’-OMe substitution).
  • Compound 3 : 5-hydroxy,6,7,3’-OH,4’-methoxyflavone (3’-OH substitution).
Property Compound 2 (3’-OMe) Compound 3 (3’-OH) Relevance to this compound
Polarity Lower (methoxy group) Higher (hydroxyl group) N-Hydroxy groups increase polarity, affecting solubility and bioavailability.
Reactivity Reduced nucleophilicity Increased hydrogen bonding Hydroxyl groups may enhance interactions with biological targets.
Metabolic Stability More stable to oxidation Prone to conjugation reactions Hydroxylation could influence metabolic pathways.

This comparison underscores how hydroxylation alters physicochemical properties, a trend likely applicable to this compound versus its non-hydroxylated counterparts .

Nitrosamine Derivatives ()

N-Nitrosodimethylamine (NDMA), a nitroso compound, shares structural features with nitrogen-hydroxylated derivatives:

Property N-Nitrosodimethylamine Hypothetical this compound
Functional Group Nitroso (-N=O) Hydroxylamine (-N-OH)
Toxicity Highly carcinogenic Unknown; hydroxylamine groups may reduce toxicity compared to nitroso.
Applications Research chemical (hazardous) Potential use in biochemistry or medicine.

NDMA’s carcinogenicity is linked to its nitroso group, which facilitates DNA alkylation.

Complex Nitrogenous Compounds ()

lists compounds with diverse nitrogen substitutions, such as:

  • N30MaCJIAHOI KHCJIOTHI HUTpHJI (1337) : Likely a nitro compound.
  • 1-H30npoIHJIaMHHO-3-(1-HaΦToKcH)-2-IpOIaHOJIa rHJpOxJIOpHI (1392): Contains amino and hydroxyl groups.

While exact structures are unclear, these compounds emphasize the diversity of nitrogen functionalization. This compound’s hydroxyl group may place it in a subclass with enhanced hydrogen-bonding capacity, akin to compound 1392 .

Research Implications and Data Gaps

  • Toxicity Profile: Unlike nitroso compounds (e.g., NDMA), hydroxylated derivatives might exhibit lower carcinogenicity, warranting further toxicological studies .
  • Synthetic Applications : discusses quality control for related compounds (e.g., naltrexone derivatives), highlighting the need for purity assessments in this compound synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxytetrahomomethionine
Reactant of Route 2
N-hydroxytetrahomomethionine

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